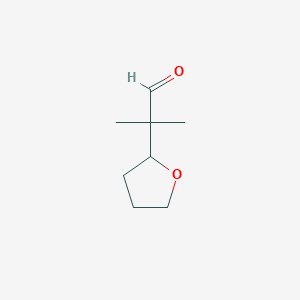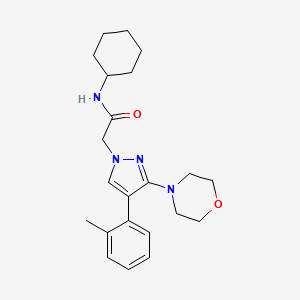
N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, also known as CMOP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neuroprotection, and pain management. In
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential in this area. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and shown to exhibit Src kinase inhibitory and anticancer activities. This research underscores the importance of structure-activity relationships in the development of potential cancer therapies (Fallah-Tafti et al., 2011).
Anticonvulsant Agents
A series of benzothiazole derivatives incorporating acetamido and carbothioamido pharmacophores have been synthesized and characterized for their anticonvulsant properties. This work contributes to the ongoing search for more effective treatments for epilepsy (Amir et al., 2012).
Neuroprotective Effects
The synthesis of novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety has been explored for their neuroprotective effects. These compounds show promise in the treatment of neurodegenerative diseases due to their inhibitory effects on acetylcholinesterase and butylcholinestrase (Sameem et al., 2017).
Propriétés
IUPAC Name |
N-cyclohexyl-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-7-5-6-10-19(17)20-15-26(24-22(20)25-11-13-28-14-12-25)16-21(27)23-18-8-3-2-4-9-18/h5-7,10,15,18H,2-4,8-9,11-14,16H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPOVLAYGOSZAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

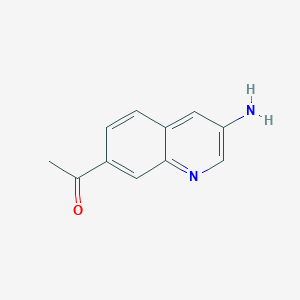
![9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366792.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)
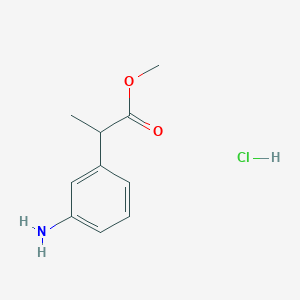
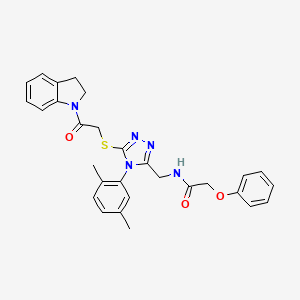
![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)
![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
